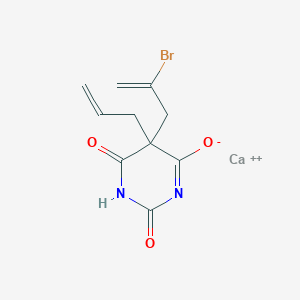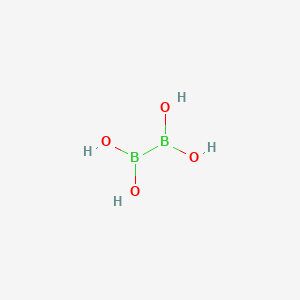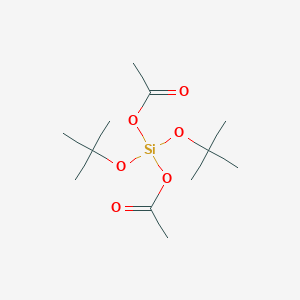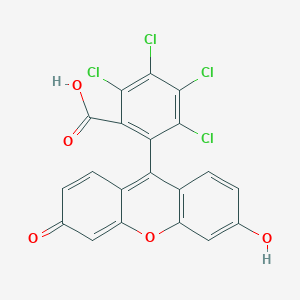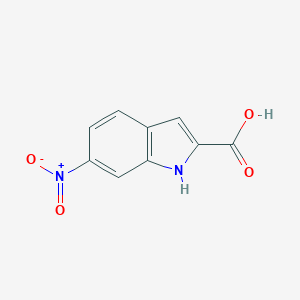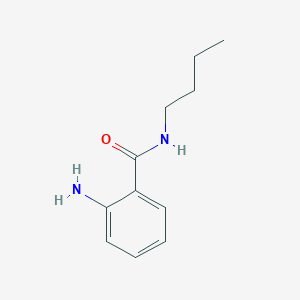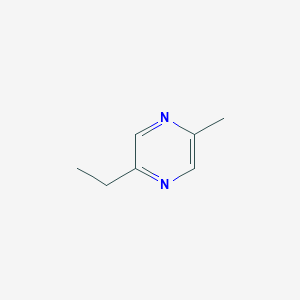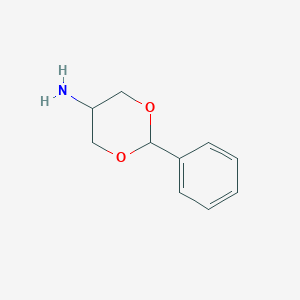
2-Phenyl-1,3-dioxan-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1,3-dioxan-5-amine is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is also known as 5-Amino-2-phenyldioxane and has a molecular formula of C8H10N2O2. It is a white crystalline powder that is soluble in water and ethanol.
Mécanisme D'action
The mechanism of action of 2-Phenyl-1,3-dioxan-5-amine is not well understood. However, it is believed to act as a ligand for certain receptors in the body. This interaction can lead to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
2-Phenyl-1,3-dioxan-5-amine has been found to have various biochemical and physiological effects. It has been shown to have an inhibitory effect on the growth of certain cancer cells. It has also been found to have an anti-inflammatory effect and can reduce the production of certain cytokines. Additionally, it has been shown to have a neuroprotective effect and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Phenyl-1,3-dioxan-5-amine in lab experiments include its ease of synthesis and its potential applications in the development of new compounds. However, there are some limitations associated with its use. For example, its mechanism of action is not well understood, and it may have off-target effects that could complicate experimental results.
Orientations Futures
There are several future directions for the use of 2-Phenyl-1,3-dioxan-5-amine in scientific research. One potential direction is the development of new derivatives with improved properties. Another direction is the study of its mechanism of action and its interaction with various receptors in the body. Additionally, it may be useful in the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 2-Phenyl-1,3-dioxan-5-amine involves the reaction of 2-phenyl-1,3-dioxolane with ammonia in the presence of a catalyst. This reaction leads to the formation of 2-Phenyl-1,3-dioxan-5-amine along with water as a byproduct. The reaction can be carried out under mild conditions and yields a high percentage of the desired product.
Applications De Recherche Scientifique
2-Phenyl-1,3-dioxan-5-amine has been found to have potential applications in scientific research. One of the major areas of interest is its use as a building block for the synthesis of novel compounds. The amine group in 2-Phenyl-1,3-dioxan-5-amine can be used as a starting point for the synthesis of various derivatives. These derivatives can be used to study the structure-activity relationship of the compound and to develop new compounds with improved properties.
Propriétés
Numéro CAS |
13042-46-1 |
|---|---|
Nom du produit |
2-Phenyl-1,3-dioxan-5-amine |
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
2-phenyl-1,3-dioxan-5-amine |
InChI |
InChI=1S/C10H13NO2/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 |
Clé InChI |
XXLVLPPHZWTLGD-UHFFFAOYSA-N |
SMILES |
C1C(COC(O1)C2=CC=CC=C2)N |
SMILES canonique |
C1C(COC(O1)C2=CC=CC=C2)N |
Synonymes |
1,3-Dioxan-5-amine,2-phenyl-,cis-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




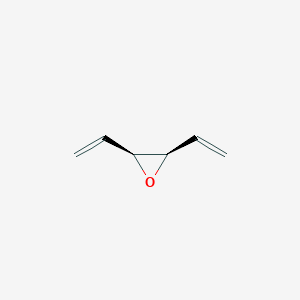
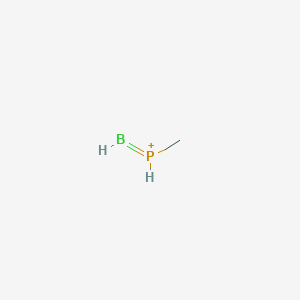
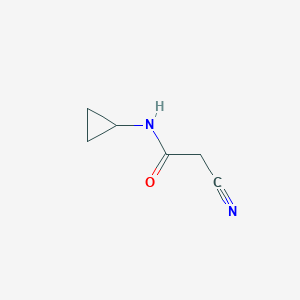
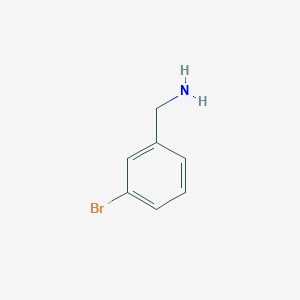
![1-Bromobicyclo[2.2.1]heptane](/img/structure/B82479.png)

